molecular formula C12H11NO4S B2761214 Methyl 3-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate CAS No. 293327-12-5

Methyl 3-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate

Cat. No. B2761214
CAS RN: 293327-12-5
M. Wt: 265.28
InChI Key: AEPPYNMMJCRZLG-UHFFFAOYSA-N
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Description

“Methyl 3-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate” is a chemical compound with diverse applications in scientific research. It has a molecular formula of C12H11NO4S and a molecular weight of 265.29 . This compound is a key intermediate in organic synthesis, medicine, dyes, and pesticides .


Synthesis Analysis

Thiophene-based analogs, such as this compound, have been the focus of a growing number of scientists due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound involves a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . The crystal structure of a similar compound, Methyl-3-aminothiophene-2-carboxylate, has been analyzed using single crystal X-ray diffraction, revealing that it crystallizes in the monoclinic crystal system P21/c space group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives like this compound often involve condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C12H11NO4S) and molecular weight (265.29) . Further details about its boiling point, melting point, and density can be found in chemical databases .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, like our compound of interest, have been of great interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Anti-Inflammatory Drugs

Compounds containing a thiophene nucleus have shown anti-inflammatory properties . For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .

Antimicrobial Drugs

Thiophene derivatives also exhibit antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.

Anticancer Drugs

Thiophene-based compounds have shown anticancer properties . This suggests that they could be used in the development of new anticancer therapies.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes them useful in the protection of metals and other materials from corrosion.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This makes them important in the development of electronic devices.

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based compounds are used in the fabrication of organic light-emitting diodes (OLEDs) . This makes them crucial in the production of display and lighting technologies.

Biofuels

Lignocellulosic biomass, which can contain thiophene-based compounds, is a potential source for the synthesis of biofuels . This suggests that our compound of interest could potentially be used in the production of renewable energy sources.

Future Directions

Thiophene-based analogs, such as this compound, continue to attract interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of this compound and its potential applications in medicine and other fields.

properties

IUPAC Name

methyl 3-[(2-methylfuran-3-carbonyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-7-8(3-5-17-7)11(14)13-9-4-6-18-10(9)12(15)16-2/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPPYNMMJCRZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate

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